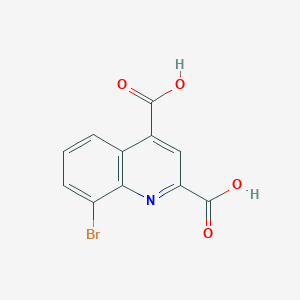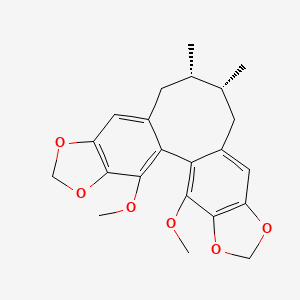
Sitostenone
Übersicht
Beschreibung
Sitostenone is a naturally occurring steroid compound with the molecular formula C29H48O and a molecular weight of 412.6908 g/mol . It is also known by other names such as 4-Stigmasten-3-one , This compound , and Δ4-Sitosterol-3-one . This compound is a derivative of β-sitosterol , a common plant sterol, and is known for its various biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sitostenone can be synthesized through the biotransformation of β-sitosterol using microbial cells. One such method involves the use of Rhodococcus erythropolis IEGM 90 cells to catalyze the formation of stigmast-4-en-3-one from β-sitosterol . The process is optimized in the presence of n-hexadecane and palmitic acid , achieving a maximum formation of 93.4% .
Industrial Production Methods: Industrial production of stigmast-4-en-3-one typically involves the chemical reprocessing of lumber mill wastes to obtain β-sitosterol, which is then biotransformed into stigmast-4-en-3-one . This method is preferred due to its high degree of regio- and stereoselectivity, making it more efficient than traditional chemical synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions: Sitostenone undergoes various chemical reactions, including:
Oxidation: Conversion to .
Reduction: Formation of .
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like or .
Reduction: Commonly uses or .
Substitution: Often employs like or .
Major Products Formed:
- Stigmast-4-en-6β-ol-3-one
- Stigmast-4-en-3-ol
- Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
Sitostenone has a wide range of applications in scientific research, including:
- Chemistry: Used as an intermediate in the synthesis of other steroid compounds .
- Biology: Studied for its role in plant metabolism and its effects on various biological pathways .
- Medicine: Investigated for its potential hypoglycemic activity and its use in the treatment of androgen-dependent diseases such as benign prostatic hyperplasia .
- Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to its biological activities .
Wirkmechanismus
Sitostenone exerts its effects through various molecular targets and pathways. For instance, it has been shown to possess hypoglycemic activity by significantly reducing postprandial blood glucose concentrations . Additionally, it induces apoptosis and ferroptosis in liver cancer cells by downregulating E2F1 and upregulating p53 . These actions highlight its potential therapeutic applications in diabetes and cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Sitostenone is similar to other steroid compounds such as:
- Stigmast-4-en-6β-ol-3-one
- 3-Hydroxystigmast-5-en-7-one
- Androst-4-en-3-one
Uniqueness: this compound stands out due to its high degree of regio- and stereoselectivity in biotransformation processes, making it more efficient for industrial applications . Additionally, its diverse biological activities, including hypoglycemic and anticancer properties, make it a compound of significant interest in scientific research .
Eigenschaften
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVUHIUYGJBLGI-XJZKHKOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862519 | |
| Record name | Stigmast-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1058-61-3, 67392-96-5 | |
| Record name | Stigmast-4-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1058-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stigmast-4-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001058613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24-Ethyl-4-cholesten-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067392965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stigmast-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8019549.png)









![(1R,10S,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B8019618.png)


